

Unveiling the Solid-State Architecture: A Crystallographic Comparison of 5-Amino-2-mercaptobenzimidazole

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Compound of Interest

| | |
|----------------|---------------------------------|
| Compound Name: | 5-Amino-2-mercaptobenzimidazole |
| Cat. No.: | B160934 |

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A detailed X-ray crystallographic analysis confirms the thione tautomeric form of **5-Amino-2-mercaptobenzimidazole** in the solid state, revealing a complex network of hydrogen bonds that dictates its supramolecular assembly. This guide provides a comparative overview of its crystal structure against the parent compound, 2-mercaptobenzimidazole, offering researchers critical insights into the influence of the amino substituent on its molecular packing.

For drug development professionals and medicinal chemists, understanding the three-dimensional structure of a molecule is paramount. X-ray crystallography provides an unambiguous determination of a compound's solid-state conformation and intermolecular interactions, which can significantly influence its physicochemical properties, such as solubility and stability. This guide delves into the crystallographic data of **5-Amino-2-mercaptobenzimidazole**, presenting a direct comparison with its unsubstituted counterpart to elucidate the structural impact of the C5-amino group.

Comparative Crystallographic Data

The crystal structure of **5-Amino-2-mercaptobenzimidazole** has been determined and reveals key differences when compared to the parent 2-mercaptobenzimidazole. The introduction of the amino group at the C5 position leads to a more complex hydrogen-bonding network, influencing the overall packing of the molecules in the crystal lattice. A summary of the key crystallographic parameters is presented below.

| Parameter | 5-Amino-2-mercaptobenzimidazole | 2-Mercaptobenzimidazole |
|--------------------------|--|--|
| Chemical Formula | C ₇ H ₇ N ₃ S | C ₇ H ₆ N ₂ S ^{[1][2]} |
| Molecular Weight | 165.22 g/mol | 150.21 g/mol ^[3] |
| Crystal System | Monoclinic | Monoclinic ^{[1][3]} |
| Space Group | P2 ₁ /c | P2 ₁ /m ^[1] |
| a (Å) | 10.5047 (2) | 4.915 (1) ^[3] |
| b (Å) | 28.1043 (6) | 8.5590 (17) ^[3] |
| c (Å) | 8.2680 (2) | 8.2920 (17) ^[3] |
| β (°) | 92.234 (1) | 91.76 (3) ^[3] |
| Volume (Å ³) | 2439.08 (9) | 348.66 (12) ^[3] |
| Z | 8 | 2 ^[3] |
| Key Hydrogen Bonds | N—H···S, N—H···N | N—H···S ^[1] |

Table 1: Comparison of crystallographic data for **5-Amino-2-mercaptobenzimidazole** and 2-Mercaptobenzimidazole.

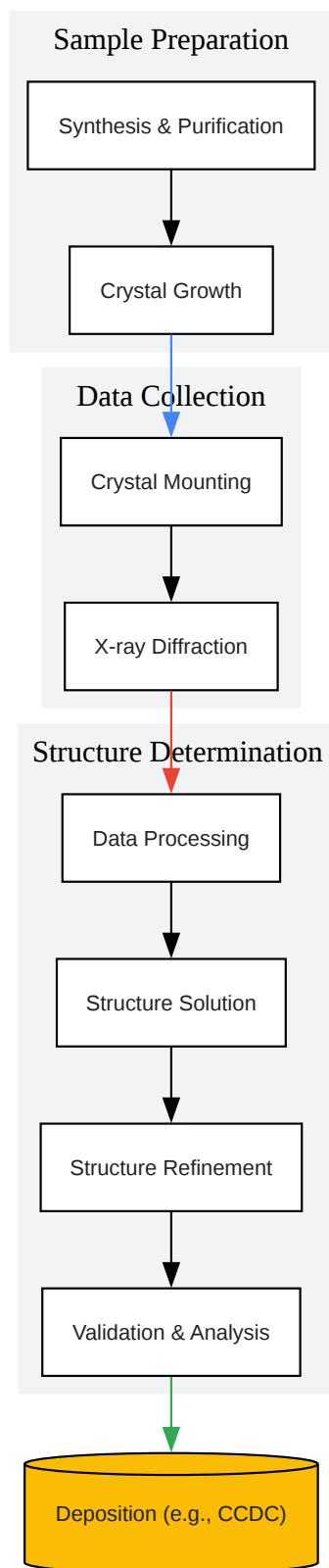
In the crystal structure of **5-Amino-2-mercaptobenzimidazole**, the molecules exist as the thione tautomer.^{[4][5]} The presence of two independent molecules in the asymmetric unit leads to the formation of tetramers through N—H···S hydrogen bonds.^{[4][5]} These tetramers are further linked by N—H···N hydrogen bonds, creating chains.^{[4][5]} In contrast, 2-mercaptobenzimidazole molecules are linked by N—H···S bonds to form extended chains.^[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of **5-Amino-2-mercaptobenzimidazole** and its analogues involves the following key steps:

- Crystal Growth: Single crystals of suitable quality are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent. For **5-Amino-2-mercaptobenzimidazole**, colorless needle-like crystals were obtained from an aqueous alcoholic medium.[4][5] The crystal should ideally be between 0.1 and 0.5 mm in all dimensions.[6]
- Data Collection: A selected crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[6] A modern diffractometer, such as a Bruker SMART APEXII CCD area-detector, is used to measure the intensities and positions of the diffracted X-rays as the crystal is rotated.[7] Data is typically collected at a controlled temperature, often low temperatures, to minimize thermal vibrations.
- Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The initial positions of the atoms in the unit cell are determined using direct methods or Patterson techniques. This initial model is then refined using least-squares methods, which adjust the atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.
- Data Analysis and Visualization: The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions. The crystallographic data is typically deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC), and can be visualized using software like ORTEP or Mercury.

Workflow for X-ray Crystallography



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Figure 1: Workflow of Single-Crystal X-ray Crystallography.

In conclusion, the crystallographic data presented provides a definitive structural confirmation of **5-Amino-2-mercaptobenzimidazole** in its thione form. The comparative analysis highlights the significant role of the amino group in directing the supramolecular architecture through a more intricate hydrogen-bonding network. This fundamental structural information is invaluable for researchers in the fields of drug design and materials science, enabling a deeper understanding of the molecule's properties and potential interactions.

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